3-Bromo-N,N-diethyl-5-methoxyaniline
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Overview
Description
3-Bromo-N,N-diethyl-5-methoxyaniline is an organic compound with the molecular formula C11H16BrNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, and the aromatic ring is substituted with a bromine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-diethyl-5-methoxyaniline typically involves the bromination of N,N-diethyl-5-methoxyaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-diethyl-5-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-N,N-diethyl-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-diethyl-5-methoxyaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
3-Bromo-N,N-diethyl-4-methoxyaniline: Similar structure but with the methoxy group in a different position.
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a methoxy group
Uniqueness
3-Bromo-N,N-diethyl-5-methoxyaniline is unique due to the specific combination of bromine, ethyl, and methoxy substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-N,N-diethyl-5-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-4-13(5-2)10-6-9(12)7-11(8-10)14-3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNJEMWVXXYLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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